molecular formula C14H18O9 B13649897 Methyl 6-glucosyloxysalicylate

Methyl 6-glucosyloxysalicylate

Cat. No.: B13649897
M. Wt: 330.29 g/mol
InChI Key: TWLFBAOUJJRVBT-UHFFFAOYSA-N
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Description

Methyl 6-glucosyloxysalicylate is a natural phenolic compound found in the herbs of Alangium chinese. It is also known by its IUPAC name, methyl 2-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate. This compound has a molecular formula of C14H18O9 and a molecular weight of 330.3 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-glucosyloxysalicylate can be synthesized through the esterification of 6-hydroxybenzoic acid with methanol in the presence of a catalyst. The reaction typically requires an acidic environment and elevated temperatures to proceed efficiently.

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from natural sources, such as Alangium chinese. The extraction process includes solvent extraction, purification, and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-glucosyloxysalicylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form quinones.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted phenolic compounds.

Scientific Research Applications

Methyl 6-glucosyloxysalicylate has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role in plant defense mechanisms and systemic acquired resistance (SAR).

    Medicine: Investigated for its potential anti-inflammatory and analgesic properties.

    Industry: Utilized in the formulation of topical salicylate-based products for pain relief.

Mechanism of Action

The mechanism of action of methyl 6-glucosyloxysalicylate involves its interaction with molecular targets such as enzymes and receptors. In plants, it plays a role in systemic acquired resistance by modulating the levels of methyl salicylate and salicylic acid . In humans, it exerts its effects through counter-irritation, which alters the perception of pain by irritating sensory nerve endings .

Comparison with Similar Compounds

Similar Compounds

    Methyl salicylate: A methyl ester of salicylic acid, commonly used in topical analgesics.

    Salicylic acid: A precursor to methyl salicylate, widely used in skincare products for its keratolytic properties.

    Acetylsalicylic acid (Aspirin): A derivative of salicylic acid, known for its anti-inflammatory and analgesic effects.

Uniqueness

Methyl 6-glucosyloxysalicylate is unique due to its glucosylated structure, which imparts distinct biological activities and enhances its solubility in water. This glucosylation also plays a crucial role in plant defense mechanisms, making it a valuable compound for studying plant-pathogen interactions .

Properties

IUPAC Name

methyl 2-hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O9/c1-21-13(20)9-6(16)3-2-4-7(9)22-14-12(19)11(18)10(17)8(5-15)23-14/h2-4,8,10-12,14-19H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLFBAOUJJRVBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1OC2C(C(C(C(O2)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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